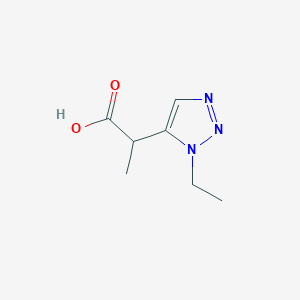

2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid

Descripción

Propiedades

Fórmula molecular |

C7H11N3O2 |

|---|---|

Peso molecular |

169.18 g/mol |

Nombre IUPAC |

2-(3-ethyltriazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-3-10-6(4-8-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12) |

Clave InChI |

OUENNUXUVPFTEV-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=CN=N1)C(C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring . The reaction is typically carried out in an aqueous medium with copper sulfate pentahydrate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. The use of water as a solvent and the mild reaction conditions make this method environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid showed effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

Fungicide Development

Due to its triazole structure, this compound has potential as a fungicide. Research has shown that similar triazole derivatives can effectively inhibit fungal growth, particularly in crops susceptible to fungal infections. The application of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid could enhance crop protection strategies .

Materials Science

Polymer Chemistry

In materials science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Case studies demonstrate that adding 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid to polymer formulations improves their performance under stress conditions .

Cosmetic Formulations

Skin Care Products

The compound's bioactive properties make it an attractive ingredient in cosmetic formulations aimed at improving skin health. Studies suggest that it may enhance skin hydration and barrier function when included in topical products .

Table 1: Summary of Applications and Effects

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds found that 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Application

Field trials assessing the efficacy of triazole-based fungicides revealed that crops treated with formulations containing 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid showed a marked reduction in fungal infections compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the active site residues .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Ring

- Ethyl vs. Methyl Substitution: 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid () replaces the ethyl group with a methyl group. However, the tert-butoxy carbonyl (Boc) group introduces significant steric hindrance, which may limit bioavailability . 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid () features a bromine atom on a 1,2,4-triazole ring. The 1,2,4-triazole isomerism alters electronic properties compared to 1,2,3-triazoles .

Heterocycle Variations

- Tetrazole Derivatives: 2-Hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)thio-propanoic Acid () replaces the triazole with a tetrazole ring. Tetrazoles are more acidic (pKa ~4–5) due to increased nitrogen content, enhancing ionization at physiological pH. The phenyl substituent adds aromaticity and π-stacking capability, beneficial for target engagement .

- Imidazole Derivatives: (2S)-3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid () substitutes the triazole with imidazole and pyrrole groups. Imidazole’s dual protonation sites (pKa ~6–7) enable pH-dependent solubility, while pyrrole introduces planar aromaticity for π-π interactions .

Functional Group Modifications

- Azetidine Scaffolds :

- 3-(1H-1,2,3-Triazol-5-yl)azetidin-3-ol dihydrochloride () incorporates a strained azetidine ring. The hydroxyl group and hydrochloride salt enhance solubility, while the triazole retains hydrogen-bonding capacity. This scaffold is favored in fragment-based drug discovery .

Actividad Biológica

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound belonging to the triazole family, characterized by its unique five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its molecular formula is with a molecular weight of 169.18 g/mol.

Research indicates that 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid acts primarily as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme crucial for various physiological processes including pH regulation and ion transport. The binding mechanism involves hydrogen bonding and hydrophobic interactions with specific residues in the enzyme's active site, leading to a decrease in enzymatic activity.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

- Anticancer Potential : Investigations have shown that this compound may inhibit the proliferation of cancer cells. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid:

Table 1: Summary of Biological Activities

Detailed Findings

In a study focused on anticancer activity, the MTT assay was utilized to assess cell viability after exposure to varying concentrations of the compound. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value as low as 13 µg/mL against HepG2 cells, suggesting potent anticancer effects .

Structure-Activity Relationship (SAR)

The structure of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid plays a critical role in its biological activity. Variations in substituents on the triazole ring can significantly affect its binding affinity and overall efficacy as an inhibitor of carbonic anhydrase-II. The presence of electron-donating groups has been associated with enhanced biological activity .

Synthesis Methods

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid typically employs Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and high yields under mild conditions .

Table 2: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| CuAAC | High yield and efficiency | Requires copper catalyst |

| Traditional methods | Established protocols | Often lower yields |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.